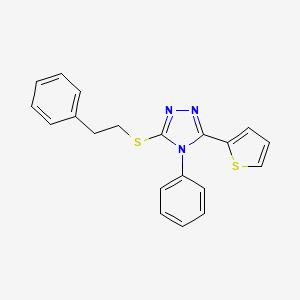
3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based compounds have been the focus of many scientists due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For example, a novel heterocyclic amide derivative was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be analyzed using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, 3-(2-Octyldodecyl)thiophene was coupled with 4,7-dibromo-5,6-difluorobenzothiadiazole to obtain a specific compound, which was further brominated with NBS to generate a monomer .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. Unfortunately, specific information on “3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole” is not available .Scientific Research Applications
Synthesis and Biological Properties
1,2,4-Triazole derivatives, like 3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole, are of interest due to their wide range of biological activities. They have been explored for use as pesticides and medicinal drugs with applications in areas such as anticonvulsants, analgesics, antitumor, and antibacterial treatments (Suhak, Panasenko, & Knysh, 2018).
Anticonvulsant Activity
Specific 1,2,4-triazole derivatives have been synthesized and tested for their anticonvulsant activity. These compounds, after intraperitoneal administration, showed protective effects in animal models, suggesting potential applications in the treatment of epilepsy (Küçükgüzel et al., 2004).
Antimicrobial and Antifungal Activity
Some 1,2,4-triazole derivatives have demonstrated significant antimicrobial and antifungal properties. This includes efficacy against bacterial strains like E. coli and various fungi, marking them as promising candidates for developing new antimicrobial agents (Mabkhot et al., 2017).
Antileishmanial Activity
Derivatives of 4-amino-1,2,4-triazole have been examined for their antileishmanial activities. Notably, some of these compounds displayed remarkable activity against Leishmania infantum promastigots, showcasing their potential in treating Leishmaniasis (Süleymanoğlu et al., 2017).
Antitumor Properties
The antitumor potential of 1,2,4-triazole derivatives has been explored, with some compounds showing significant activity against cancer cell lines. This opens up avenues for developing new chemotherapeutic agents (Unsalan & Rollas, 2007).
Safety and Hazards
Future Directions
Thiophene and its derivatives have emerged as a remarkable entity in organic electronics due to their high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and presence of vacant d-orbital . They are expected to continue to be a focus of research in the future .
properties
IUPAC Name |
4-phenyl-3-(2-phenylethylsulfanyl)-5-thiophen-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S2/c1-3-8-16(9-4-1)13-15-25-20-22-21-19(18-12-7-14-24-18)23(20)17-10-5-2-6-11-17/h1-12,14H,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRXQGQFTVAXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenethylthio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


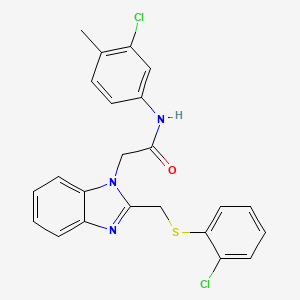
![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2579441.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2579442.png)
![(2-Methylbenzo[D]oxazol-5-YL)boronic acid](/img/structure/B2579443.png)
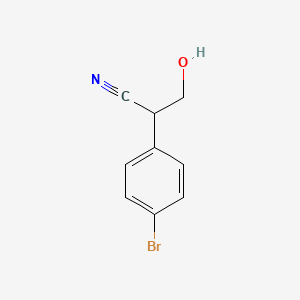
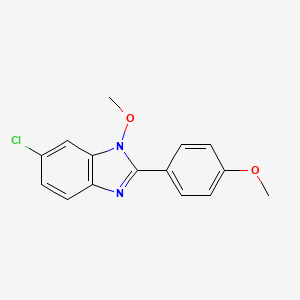
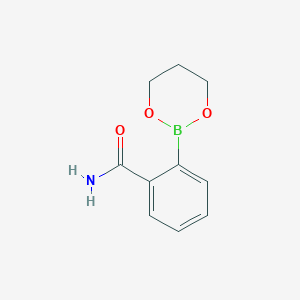


![N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2579454.png)
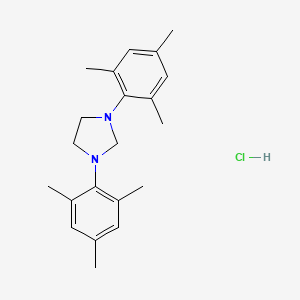
![(3-Fluoropyridin-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2579456.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2579457.png)